Product packaging for 2(1H)-Pyridone, 1,5-dimethyl-(Cat. No.:CAS No. 6456-93-5)

2(1H)-Pyridone, 1,5-dimethyl-

Cat. No.: B3276675
CAS No.: 6456-93-5
M. Wt: 123.15 g/mol
InChI Key: HQPIILKGTFWSDJ-UHFFFAOYSA-N
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Description

Significance of Pyridone Heterocycles as Privileged Scaffolds in Chemical Science

Pyridone heterocycles, specifically the 2-pyridone core, are widely recognized as "privileged scaffolds" in chemical science. diva-portal.orghilarispublisher.comnih.govfrontiersin.org This designation stems from their unique combination of structural and physicochemical properties that allow them to interact effectively with a diverse range of biological targets. frontiersin.orgacs.org The 2-pyridone moiety is a six-membered nitrogen-containing heterocycle that can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition processes within biological systems. nih.govacs.org

The inherent electronic properties of the 2-pyridone ring, characterized by a conjugated enone-like structure, contribute to its metabolic stability and favorable pharmacokinetic profiles. acs.orgrsc.org These compounds often exhibit good water solubility and balanced lipophilicity, further enhancing their potential as drug candidates. nih.govacs.org The versatility of the pyridone scaffold is also evident in its ability to serve as a bioisostere for other common functional groups like amides and phenols, allowing for the fine-tuning of molecular properties in drug design. nih.gov

The significance of 2-pyridone derivatives is underscored by their presence in a wide array of natural products and clinically approved drugs. hilarispublisher.comrsc.org These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects. hilarispublisher.comfrontiersin.org This wide-ranging bioactivity has cemented the 2-pyridone scaffold as a valuable starting point for the development of new therapeutic agents.

Overview of Academic Research Trajectories for 2(1H)-Pyridone, 1,5-dimethyl- and Related Derivatives

While the broader class of 2-pyridones has been extensively studied, academic research specifically focused on 2(1H)-Pyridone, 1,5-dimethyl- has followed a more specialized trajectory. This particular derivative serves as a valuable model system and a building block in various chemical syntheses.

Research into 1,5-dimethyl-2(1H)-pyridone has explored its synthesis, reactivity, and potential applications. Synthetic routes to this compound often involve the methylation of 5-methyl-2-pyridone. One documented method involves the reaction of 5-methyl-2-pyridone with methyl iodide in the presence of a base like potassium tert-butylate in a solvent such as 1,4-dioxane. Another approach involves a multi-step reaction starting from 2-bromo-5-methylpyridine.

The structural and electronic properties of 1,5-dimethyl-2(1H)-pyridone and its derivatives have been a subject of investigation. For instance, a study on the related compound, 1,5-dimethyl-2-nitrimino-1,2-dihydropyridine, provided detailed crystallographic and spectroscopic data. nih.gov Such studies are crucial for understanding the fundamental molecular geometry and electron distribution, which in turn influence the compound's reactivity and interaction with other molecules. The molecule consists of a planar pyridine (B92270) ring, and its geometry suggests the participation of π-electrons in the C-N bond. nih.gov

The applications of 1,5-dimethyl-2(1H)-pyridone and its close analogs span several areas of chemical research. In the field of catalysis, rhodium complexes incorporating substituted pyridonato ligands, including a 5-methyl derivative, have been studied for their catalytic activity in alkyne dimerization. csic.es These studies have shown that electronic modifications to the pyridone ring, such as the introduction of a methyl group, can influence the catalytic rate. csic.es Furthermore, iron-catalyzed reactions of 2-pyridone derivatives have been explored, demonstrating their potential in 1,6-addition reactions. nih.gov

While extensive biological evaluations on 1,5-dimethyl-2(1H)-pyridone itself are not widely documented in publicly available literature, research on closely related dimethyl-pyridone derivatives has shown promising results. For example, various dimethylpyridine derivatives have been evaluated for their anti-proliferative and anti-COX activities. nih.gov

Below are the key physicochemical properties of 2(1H)-Pyridone, 1,5-dimethyl-.

PropertyValue
CAS Number 6456-93-5
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
Boiling Point 83-84 °C (at 1.5 mmHg)
LogP 0.69370
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B3276675 2(1H)-Pyridone, 1,5-dimethyl- CAS No. 6456-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-7(9)8(2)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPIILKGTFWSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312280
Record name 1,5-Dimethyl-2-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6456-93-5
Record name 1,5-Dimethyl-2-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6456-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-2-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1h Pyridone, 1,5 Dimethyl and Analogs

De Novo Cyclization Strategies for Pyridone Ring Formation

De novo synthesis involves the formation of the pyridone ring through the cyclization of open-chain precursors. These methods are highly valuable as they allow for the introduction of various substituents onto the pyridone core by modifying the starting materials.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical pathway to complex molecules like substituted 2(1H)-pyridones. researchgate.netacsgcipr.org These reactions are advantageous as they reduce the number of synthetic steps and purification procedures. nih.gov

A notable MCR approach involves the reaction of a 1,3-dicarbonyl compound, an aromatic aldehyde, malononitrile, and an alcohol in the presence of a base like sodium hydroxide. researchgate.net In this process, four new chemical bonds are formed in a highly chemo- and regioselective manner. The alcohol serves as both a reactant and the reaction medium. researchgate.net While not specifically detailed for 1,5-dimethyl-2(1H)-pyridone, this strategy's flexibility with various 1,3-dicarbonyl compounds suggests its potential applicability.

Another example is the three-component heteroannulation reaction involving an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent. This method proceeds under mild, acid-free conditions to produce polysubstituted pyridines with complete regiocontrol. organic-chemistry.org The reaction mechanism involves a tandem Michael addition-heterocyclization sequence. core.ac.uk

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type
1,3-Dicarbonyl CompoundAryl AldehydeMalononitrile (+ Alcohol)NaOH / Room TempPolysubstituted Pyridine (B92270)
Alkynone1,3-Dicarbonyl CompoundAmmonium AcetateReflux in EthanolPolysubstituted Pyridine
Dimethyl 3-oxopentanedioateDMF-DMAPrimary AmineL-proline2(1H)-Pyridone

This table summarizes reactants and conditions for various multi-component reactions used to synthesize pyridone and pyridine cores.

Cycloaddition reactions are powerful tools for constructing cyclic systems, including the pyridone ring. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a prominent strategy where a 1-azadiene reacts with an alkene or alkyne. baranlab.org

One such strategy involves the intermolecular [4+2] cycloaddition of pyrazinone intermediates with alkyne substrates. The resulting [2.2.2]-diazabicycloalkene cycloadducts then undergo a cycloreversion (retro-Diels-Alder) reaction to yield 3,5-disubstituted 2-pyridones. nih.gov This method has been explored for its potential in synthesizing natural products like Aristopyridinone A. nih.gov The regioselectivity of the initial cycloaddition is a key factor in determining the final substitution pattern of the pyridone. nih.gov

In addition to [4+2] cycloadditions, [3+2] cycloaddition reactions are also employed. For instance, 1,3-dipolar cycloadditions involving azomethine ylides and substituted 2-pyridones can be used to create more complex, fused heterocyclic systems. researchgate.net While these reactions often functionalize the pyridone ring rather than form it, related strategies can lead to fused pyridone structures. For example, the 1,3-dipolar cycloaddition of diazopyrazolinones with electron-deficient dipolarophiles like dimethyl acetylenedicarboxylate has been used to synthesize pyrazolo[1,5-d] nih.govfrontiersin.orgorgsyn.orgtriazin-7(6H)-one derivatives, which contain a fused ring system incorporating a pyridone-like structure. mdpi.com

Reaction Type Diene/Dipole Dienophile/Dipolarophile Intermediate Final Product
[4+2] Cycloaddition/CycloreversionPyrazinoneAlkyne[2.2.2]-diazabicycloalkene3,5-Disubstituted 2-Pyridone
[4+2] Hetero-Diels-Alder1-AzadieneAlkyneDihydropyridinePyridine (after oxidation)
[3+2] CycloadditionDiazopyrazolinoneDimethyl Acetylenedicarboxylate-Pyrazolo[1,5-d] nih.govfrontiersin.orgorgsyn.orgtriazin-7(6H)-one

This table outlines key components and products of cycloaddition reactions relevant to pyridone synthesis.

One-pot syntheses, which may include MCRs, streamline the creation of substituted pyridones by avoiding the isolation of intermediates. organic-chemistry.org A one-pot synthesis of 2-(1H)-pyridinone derivatives has been reported starting from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, using L-proline as a catalyst. nih.govfrontiersin.org This method is noted for its efficiency and tolerance of a broad range of functional groups. nih.govfrontiersin.org

Another efficient one-pot synthesis of polysubstituted 3,4-dihydropyridone derivatives involves the reaction of cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium acetate, with pyridine as a catalyst in refluxing ethanol. nih.gov Similarly, the Bohlmann-Rahtz pyridine synthesis, which reacts enamines with ethynyl ketones, has been modified into a one-pot, three-component process by combining a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate. organic-chemistry.orgcore.ac.uk This approach avoids the need for harsh acidic conditions and produces pyridines with high regioselectivity and good yields. organic-chemistry.org

Ring Transformation and Derivatization Approaches

An alternative to building the pyridone ring from scratch is to modify an existing heterocyclic precursor or to functionalize a pre-formed pyridone core.

The most direct precursor to a 1-substituted 2-pyridone is often the corresponding pyridine. A classic and effective method for synthesizing 1-methyl-2-pyridone involves the N-methylation of pyridine followed by oxidation. orgsyn.org

The process begins with the quaternization of the pyridine nitrogen using a methylating agent like dimethyl sulfate, which forms a 1-methylpyridinium salt. orgsyn.org This salt is then oxidized, typically using potassium ferricyanide in an alkaline solution. orgsyn.org The reaction proceeds by adding the oxidizing agent to the cooled solution of the pyridinium salt, which results in the formation of the 1-methyl-2-pyridone. orgsyn.org This method provides good yields, often in the range of 65-70%. orgsyn.org This established procedure for 1-methyl-2-pyridone could be adapted for 1,5-dimethyl-2(1H)-pyridone by starting with 3-methylpyridine (β-picoline).

Another approach involves the transformation of 4H-pyran derivatives into 3-cyano-2-pyridones through oxidation using a sulfuric acid catalyst and microwave irradiation. nih.gov

Once the 2(1H)-pyridone core is formed, it can be further modified to introduce additional functional groups. For pyridones bearing a methyl group, such as 1,5-dimethyl-2(1H)-pyridone, the C5-methyl group can be a site for functionalization.

Selective functionalization at the α-methyl group of 1-substituted pyridones can be achieved through regioselective deprotonation. lboro.ac.uk The choice of base is critical for this transformation. For 1-methyl-2-pyridone derivatives, potassium hexamethyldisilazide (KHMDS) has been identified as a preferred reagent for deprotonating the methyl group. lboro.ac.uk The deprotonation is typically carried out at low temperatures, such as -78 °C, to generate a pyridone anion. This reactive anion can then readily react with a wide range of electrophiles, including aldehydes, ketones, and alkylating agents, to yield functionalized 2-pyridones. lboro.ac.uk

Base Substrate Electrophile Resulting Product
n-Butyllithium1-Benzyl-2-pyridone derivativeAldehydes, Ketones, Alkylating reagents6-(Functionalized methyl)-1-benzyl-2-pyridone
KHMDS1-Methyl-2-pyridone derivativeAldehydes, Ketones, Alkylating reagents6-(Functionalized methyl)-1-methyl-2-pyridone

This table shows examples of base and electrophile combinations used for the selective functionalization of methyl groups on pyridone cores, as reported for isomeric analogs.

Functionalization and Diversification of Pre-existing Pyridone Cores

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed, Copper-catalyzed)

The synthesis of 2(1H)-pyridone derivatives, including analogs of 1,5-dimethyl-2(1H)-pyridone, has been significantly advanced through the use of metal-catalyzed coupling reactions. These methods offer efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the substituted pyridone scaffold. Palladium and copper catalysts are prominently featured in these transformations, enabling the coupling of various substrates to build the core ring structure or to functionalize a pre-existing pyridone.

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for synthesizing 2(1H)-pyridone derivatives. A highly selective copper-catalyzed synthesis of 3,5-diaryl-2-(1H)-pyridones has been developed, involving a cascade reaction from simple acetaldehydes and a nitrogen donor like 2-aminopyridine, with oxygen as the oxidant. This method proceeds through a Chichibabin-type cyclization followed by C(sp³)–C(sp³) bond cleavage and aerobic oxidation. The protocol shows good tolerance for various substituents on the phenyl acetaldehyde starting material. Copper iodide (CuI) has also been utilized in three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes to produce imidazo[1,2-a]pyridines, which are structurally related to the pyridone core.

The following table summarizes representative metal-catalyzed reactions for the synthesis of pyridone analogs.

Catalyst SystemReactantsProduct TypeReference
Palladium & Arylboronic AcidHalogenated 2,3-dimethoxypyridinesAryl-substituted 3-hydroxypyridin-2(1H)-ones
Palladium & Phosphines1-Iodoimidazo[1,5-a]pyridine1-Phosphinoimidazo[1,5-a]pyridines
Copper & O₂Phenyl Acetaldehydes, 2-Aminopyridine3,5-Diaryl-2-(1H)-pyridones
Copper Iodide (CuI)Aldehydes, 2-Aminopyridines, Terminal AlkynesImidazo[1,2-a]pyridines
Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental strategy for the synthesis and functionalization of the 2(1H)-pyridone ring. The pyridine nucleus, particularly when rendered electron-deficient by heteroatoms or electron-withdrawing groups, is susceptible to attack by nucleophiles. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile adds to the ring, forming a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the nitrogen atom. Subsequent elimination of a leaving group restores the aromaticity of the ring.

For the pyridone scaffold, reactions can occur at the C-2 and C-4 positions, which are activated towards nucleophilic attack. The presence of a good leaving group, such as a halide, at these positions is essential for the substitution to occur. The synthesis of 2(1H)-pyridone derivatives can be achieved by reacting an appropriately substituted pyridine with a strong nucleophile. For example, the reaction of a pyridine N-oxide with phosphorus oxychloride can make the ring more electrophilic, facilitating nucleophilic attack to produce 2-chloropyridine, a key intermediate for 2-pyridone synthesis.

Furthermore, intramolecular nucleophilic substitution plays a role in cyclization reactions to form the pyridone ring itself. For instance, intermediates generated from the reaction of nitriles with ethyl bromoacetate can undergo intramolecular ring-closing to yield the 2-pyridone structure. This demonstrates the versatility of nucleophilic substitution, serving both to build the core heterocycle and to modify it.

The table below illustrates examples of nucleophilic substitution reactions relevant to pyridone synthesis.

SubstrateNucleophile / ReagentsProduct TypeMechanism FeatureReference
Pyridine with leaving group at C-2/C-4General Nucleophiles (e.g., RO⁻, R₂N⁻)2- or 4-substituted PyridineAddition-Elimination
Pyridine N-oxidePOCl₃2-ChloropyridineActivation followed by nucleophilic attack
Blaise reaction intermediate(intramolecular)2-Pyridone derivativeIntramolecular ring-closing
PyridineNaNH₂ (Chichibabin reaction)2-AminopyridineAttack by a strong nucleophile with hydride elimination

Mechanistic Investigations of 2(1H)-Pyridone Synthetic Pathways

The formation of the 2(1H)-pyridone ring can proceed through several mechanistic pathways, depending on the reactants and reaction conditions. Investigations have revealed complex sequences involving condensations, cyclizations, and rearrangements.

One prominent mechanism involves the Michael addition. For example, the synthesis of polysubstituted dihydropyridones can be initiated by a Michael addition of an enamino ester to an arylidine cyclic 1,3-diketone. This type of conjugate addition is a key step in forming the carbon skeleton necessary for subsequent cyclization into the pyridone ring.

Another well-studied pathway is initiated by a Blaise reaction. The reaction of nitriles with Reformatsky reagents (organozinc compounds derived from α-halo esters) generates a Blaise reaction intermediate. This intermediate can then undergo a Michael addition to an α,β-unsaturated compound. The resulting species isomerizes and undergoes an intramolecular cyclization to form the 2-pyridone ring. This tandem, one-pot process is an efficient method for constructing diverse 2-pyridone derivatives.

Radical pathways have also been proposed for certain pyridone syntheses. Preliminary mechanistic studies for some reactions suggest the involvement of radical intermediates, highlighting the diversity of mechanisms available for forming this heterocyclic system.

The Chichibabin reaction and its variations also provide mechanistic insight. In a copper-catalyzed synthesis of 3,5-diaryl-2-(1H)-pyridones, the mechanism is believed to involve a Chichibabin-type cyclization, which is followed by the cleavage of a C(sp³)–C(sp³) bond and subsequent aerobic oxidation to yield the final aromatic pyridone product.

These varied mechanisms underscore the rich chemistry of 2(1H)-pyridone synthesis, allowing for the formation of the core structure from a wide range of simple precursors through different types of chemical transformations.

Structural Characterization and Tautomeric Phenomena of 2 1h Pyridone, 1,5 Dimethyl

Lactam-Lactim Tautomerism (2(1H)-Pyridone / 2-Hydroxypyridine (B17775) Equilibrium)

The tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms is a well-studied phenomenon for the parent compound, 2(1H)-pyridone. However, specific research into this equilibrium for the 1,5-dimethyl substituted derivative is not present in the accessible literature.

No experimental studies have been found that determine the preferred tautomeric form of 2(1H)-Pyridone, 1,5-dimethyl- in the gas, solution, or solid phases. While it is generally understood that the N-methylation in 1,5-dimethyl-2-pyridone will lock the structure in the lactam form, preventing the classic lactam-lactim tautomerism involving a proton shift from nitrogen to oxygen, no specific experimental verification for this compound is available. The corresponding lactim tautomer would be 2-methoxy-5-methylpyridine. Studies on the equilibrium between these two distinct compounds have not been located.

There is no available data quantifying the energy differences or the activation energy barriers for the hypothetical tautomerization process of 2(1H)-Pyridone, 1,5-dimethyl-. Such data typically requires dedicated computational chemistry studies or specialized experimental techniques, neither of which appears to have been published for this specific molecule.

Advanced Spectroscopic Probing of Molecular Structure

Detailed spectroscopic analyses are fundamental for structural elucidation. However, publicly accessible, peer-reviewed data containing in-depth analysis for 2(1H)-Pyridone, 1,5-dimethyl- is absent.

While the compound is mentioned in the literature, detailed high-resolution ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and analysis from 2D techniques (such as COSY, HSQC, or HMBC), have not been published. Without this primary data, a table of NMR assignments cannot be compiled.

No specific studies detailing the vibrational (infrared and Raman) or electronic (UV-Vis) spectra of 2(1H)-Pyridone, 1,5-dimethyl- are available. Consequently, it is not possible to provide an analysis of its conformational and electronic properties based on these techniques or to create data tables of characteristic absorption bands.

A search of crystallographic databases reveals no published crystal structure for 2(1H)-Pyridone, 1,5-dimethyl-. Therefore, an analysis of its solid-state conformation, bond lengths, bond angles, and crystal packing interactions is not possible.

Intermolecular Interactions and Aggregation Behavior of 2(1H)-Pyridone, 1,5-dimethyl-

The intermolecular forces governing the solid-state packing and solution-state behavior of pyridone derivatives are pivotal to their physical properties. The aggregation behavior of 2(1H)-Pyridone, 1,5-dimethyl- is fundamentally dictated by its substitution pattern, which distinguishes it significantly from its parent compound, 2(1H)-Pyridone. The presence of a methyl group at the 1-position (the nitrogen atom) precludes the classical hydrogen-bonding motifs that dominate the supramolecular chemistry of unsubstituted 2-pyridones.

Hydrogen Bonding Networks in Solid and Solution States

The capacity of a molecule to form hydrogen bonds is a primary determinant of its structure and properties. A comparative analysis with the parent 2(1H)-Pyridone is essential to understand the hydrogen-bonding capabilities of 2(1H)-Pyridone, 1,5-dimethyl-.

Unsubstituted 2(1H)-Pyridone possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual functionality allows it to form robust and highly directional N-H···O hydrogen bonds. In the solid state, these interactions are the defining feature of the crystal structure. wikipedia.org While some substituted 2-pyridones form discrete dimers, the parent compound often arranges into a helical structure sustained by these hydrogen bonds. wikipedia.org In solution, particularly in non-polar solvents, this hydrogen-bonding propensity leads to strong association, primarily forming well-characterized dimers. wikipedia.org

In stark contrast, 2(1H)-Pyridone, 1,5-dimethyl- lacks the crucial N-H proton required for classical hydrogen bond donation. The methylation at the nitrogen atom entirely removes this capability, thus preventing the formation of the strong N-H···O interactions that characterize the parent molecule.

CompoundH-Bond Donor SiteH-Bond Acceptor SitePrimary H-Bonding Interaction
2(1H)-Pyridone N-HC=OStrong N-H···O
2(1H)-Pyridone, 1,5-dimethyl- None (C-H are very weak donors)C=OWeak C-H···O (potential)

Dimerization and Supramolecular Assembly of Pyridone Derivatives

The supramolecular assembly of 2-pyridone is famously dominated by its dimerization. Through a pair of N-H···O hydrogen bonds, two molecules recognize each other in a head-to-head fashion to form a highly stable, centrosymmetric dimer. This specific arrangement is a classic example of a robust supramolecular homosynthon.

This dimerization motif is structurally impossible for 2(1H)-Pyridone, 1,5-dimethyl-. The absence of the N-H donor means that the primary driving force for this assembly is absent. Consequently, its aggregation and supramolecular behavior are governed by a different hierarchy of weaker intermolecular forces.

The aggregation of 2(1H)-Pyridone, 1,5-dimethyl- is likely dictated by a combination of the following interactions:

Dipole-Dipole Interactions: The amide group within the pyridone ring is highly polar, creating a significant molecular dipole moment. In the solid state and in solution, these dipoles will tend to align in an anti-parallel fashion to maximize electrostatic attraction, influencing the packing and aggregation of the molecules.

π-π Stacking: The aromatic pyridone ring can interact with adjacent rings through π-π stacking. These interactions, while weaker than strong hydrogen bonds, can contribute significantly to the cohesive energy of the crystal lattice and promote aggregation in solution. The exact geometry (e.g., face-to-face or offset) would depend on the electronic distribution in the ring.

Intermolecular ForceRole in 2(1H)-PyridoneRole in 2(1H)-Pyridone, 1,5-dimethyl-
N-H···O Hydrogen Bonding Dominant; drives dimerization.Absent.
Dipole-Dipole Interactions Present, but secondary to H-bonding.A primary organizing force.
π-π Stacking Possible, but often precluded by H-bond geometry.A significant contributor to aggregation.
C-H···O Hydrogen Bonding Minor.Potentially the only H-bonding type present, but weak.

Reactivity and Mechanistic Principles of 2 1h Pyridone, 1,5 Dimethyl

Catalytic Roles of Pyridone Scaffolds

The 2-pyridone framework is a subject of significant interest in organocatalysis, primarily due to its ability to engage in tautomerism, existing in equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. This property allows it to function as a bifunctional catalyst, capable of simultaneously donating and accepting protons. The presence of methyl groups at the 1- and 5-positions of the ring, as in 2(1H)-Pyridone, 1,5-dimethyl-, influences the electronic properties and, consequently, the catalytic efficacy of the scaffold.

Tautomeric Bifunctional Catalysis Mechanisms (e.g., Proton Transfer Catalysis)

The catalytic activity of 2-pyridone scaffolds is rooted in their tautomeric equilibrium between the 2-pyridone (amide) and 2-hydroxypyridine (B17775) (enol) forms. This equilibrium allows the molecule to act as a bifunctional catalyst by facilitating proton transfer through a cyclic transition state. In this mechanism, the pyridone tautomer can donate a proton from its N-H group while the carbonyl oxygen accepts a proton. Conversely, the 2-hydroxypyridine tautomer can donate a proton from the hydroxyl group and accept a proton at the ring nitrogen.

For 2(1H)-Pyridone, 1,5-dimethyl-, the N-H is replaced by an N-CH₃ group, which prevents it from participating in the classic N-H proton donation of unsubstituted 2-pyridone. However, the fundamental lactam-lactim tautomerism can still influence its catalytic properties by modulating the basicity and nucleophilicity of the oxygen and nitrogen atoms. The 5-methyl group, being an electron-donating group, increases the electron density in the ring system. This enhances the basicity of the carbonyl oxygen, making it a more effective proton acceptor in catalytic cycles. This bifunctional nature is crucial for activating substrates and stabilizing transition states in various organic reactions. researchgate.netchemrxiv.orgchemrxiv.org

Applications in Organic Transformations (e.g., Ester-Amide Exchange Reactions)

The catalytic prowess of pyridone scaffolds has been effectively harnessed in several organic transformations, most notably in acylation and ester-amide exchange reactions. researchgate.netchemrxiv.org Research has shown that 2-pyridone derivatives can significantly accelerate these reactions, particularly when using activated esters like 4-nitrophenyl acetate. chemrxiv.org

Studies investigating the structure-activity relationship of substituted 2-pyridones have revealed that derivatives bearing an electron-donating group at the 5-position exhibit superior catalytic performance. researchgate.netchemrxiv.orgchemrxiv.org The 5-methyl group in 2(1H)-Pyridone, 1,5-dimethyl-, serves this role, enhancing the catalyst's ability to activate the amine nucleophile. The proposed mechanism involves the pyridone catalyst forming a hydrogen-bonded complex with the primary amine, increasing its nucleophilicity and facilitating its attack on the ester. These catalysts have demonstrated selectivity for primary amines, especially those without significant steric hindrance near the nitrogen atom. chemrxiv.org

Catalytic Performance of 2-Pyridone Derivatives
CatalystSubstitution at C5-PositionObserved PerformanceReference
2-Pyridone-HEffective chemrxiv.org
5-Methoxy-2-pyridone-OCH₃ (Electron-donating)Superior researchgate.netchemrxiv.org
5-Pyrrolidino-2-pyridone-NC₄H₈ (Electron-donating)Superior researchgate.netchemrxiv.org
1,5-Dimethyl-2(1H)-pyridone-CH₃ (Electron-donating)Expected Superior Performance researchgate.netchemrxiv.org

Pericyclic Reactions and Stereoselective Outcomes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgmsu.edu The 2-pyridone ring system can participate as the 4π-electron component (diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic adducts. wikipedia.orgmasterorganicchemistry.com This reactivity provides a powerful method for constructing complex polycyclic nitrogen-containing heterocycles.

The reaction of 2(1H)-pyridones with various dienophiles, including benzynes and maleimides, has been shown to yield Diels-Alder adducts. sci-hub.boxnih.gov The substitution pattern on the pyridone ring significantly influences both the reactivity and the stereoselectivity of the cycloaddition. The 1-methyl group in 2(1H)-Pyridone, 1,5-dimethyl- fixes the tautomeric form as the pyridone, making its diene system consistently available for reaction. The 5-methyl group, being electron-donating, increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, which generally accelerates normal-electron-demand Diels-Alder reactions. sci-hub.box

The stereochemical outcome of these reactions is governed by orbital symmetry rules and steric interactions in the transition state. libretexts.orgnih.gov In reactions with dienophiles like N-phenylmaleimide, 2-pyridones typically yield the endo adduct as the major product under kinetic control, consistent with secondary orbital interactions stabilizing the endo transition state. However, the specific stereoselectivity can be influenced by substituents, reaction conditions (such as high pressure), and the nature of the dienophile. nih.gov

Photochemistry and Excited State Dynamics of Pyridones

The photochemistry of 2-pyridone and its derivatives is of interest due to their structural analogy to nucleobases. Upon absorption of UV light, these molecules are promoted to an electronically excited state, from which they can undergo various decay processes. Studies on N-methyl-2-pyridone, a close analog of 2(1H)-Pyridone, 1,5-dimethyl-, provide significant insight into these dynamics. nih.gov

Irradiation of N-methyl-2-pyridone populates the S₁ (1¹ππ*) state. The subsequent decay pathway is highly dependent on the amount of vibrational energy in the excited molecule. nih.gov At low excitation energies, near the S₁ state origin, radiative decay (fluorescence) is a significant deactivation channel, with excited-state lifetimes that can be longer than a nanosecond. However, as the excitation energy increases, non-radiative decay pathways, such as internal conversion to the ground state (S₀), become dominant. This leads to a rapid decrease in the excited-state lifetime, often to the picosecond or sub-picosecond timescale. nih.gov The 5-methyl group in 2(1H)-Pyridone, 1,5-dimethyl- is not expected to fundamentally alter these primary photophysical processes, though it may subtly influence the energies of the excited states and the rates of decay.

Excited State Lifetime of N-Methyl-2-pyridone at Different Excitation Energies
Excitation ConditionVibrational LevelPrimary Decay ChannelApproximate LifetimeReference
Near S₁ originLow-energyRadiative (Fluorescence)≫ 1 ns nih.gov
Slightly above S₁ originIntermediateNon-radiative (Internal Conversion)Several ps to tens of ps nih.gov
High above S₁ originHigh-energyFast Non-radiativeDecreases with excess energy nih.gov

Coordination Chemistry: 2(1H)-Pyridone as a Ligand Platform

The deprotonated form of 2-pyridone, known as 2-pyridonate, is a versatile ligand in coordination chemistry. rsc.org It can coordinate to metal centers through its nitrogen and oxygen atoms, acting as a bidentate chelating or a bridging ligand. This versatility allows for the construction of a wide variety of metal complexes, from simple mononuclear species to complex polynuclear clusters and coordination polymers. The substituents on the pyridonate ring play a crucial role in tuning the steric and electronic properties of the resulting metal complexes.

Synthesis and Characterization of Metal-Pyridonate Complexes

Metal-pyridonate complexes are typically synthesized by reacting a suitable metal salt with the pyridone ligand in the presence of a base to facilitate deprotonation. A wide range of transition metals have been incorporated into pyridonate frameworks. rsc.orgnih.gov The characterization of these complexes is performed using a suite of analytical techniques, including single-crystal X-ray diffraction to determine the solid-state structure, as well as spectroscopic methods like IR, NMR, and UV-Vis to probe the ligand coordination and electronic structure. rsc.org

For 2(1H)-Pyridone, 1,5-dimethyl-, the corresponding 1,5-dimethyl-2-pyridonate anion would act as an N,O-donor ligand. The two methyl groups would influence the solubility and steric environment of the metal complexes. For instance, in polynuclear assemblies, the methyl groups could direct the supramolecular structure through subtle steric interactions. While specific complexes of 1,5-dimethyl-2-pyridonate are not extensively documented in the reviewed literature, the well-established coordination chemistry of related ligands, such as 6-chloro-2-pyridonate and other substituted pyridonates, confirms the viability of this ligand platform. nih.gov These studies show that pyridonates are effective in stabilizing various metal centers, including Ni(II), Pd(II), and Pt(II), and can act as co-ligands in complex multinuclear structures. nih.govrsc.org

Based on a comprehensive search of the available scientific literature, there is no specific information regarding the catalytic applications of transition metal complexes derived from 2(1H)-Pyridone, 1,5-dimethyl-.

Therefore, it is not possible to generate the requested article section with scientifically accurate, detailed research findings and data tables as no such information appears to be published in the sources accessed.

Computational and Theoretical Investigations of 2 1h Pyridone, 1,5 Dimethyl

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the molecular geometry and electronic properties of 2(1H)-pyridone, 1,5-dimethyl-. These computational methods provide detailed insights into the molecule's structure at an atomic level, which is essential for understanding its behavior and reactivity. By solving approximations of the Schrödinger equation, these techniques can determine stable three-dimensional arrangements of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a widely used method for studying the structural and energetic properties of organic molecules due to its balance of computational cost and accuracy. For 2(1H)-pyridone, 1,5-dimethyl-, DFT is employed to explore its conformational landscape. This involves identifying all possible stable geometries (conformers) that arise from the rotation of its methyl groups.

Theoretical calculations using DFT methods, such as B3LYP with a 6-311G** basis set, allow for the full optimization of the molecule's geometry. mdpi.com This process systematically alters bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy, which corresponds to the most stable conformer. The relative energies of different conformers, such as those arising from the orientation of the two methyl groups, can be calculated to determine their populations at thermal equilibrium. aps.org These calculations provide a detailed picture of the molecule's preferred shape and the energy barriers between different conformations.

Below is a table of representative geometrical parameters for a pyridone ring system, similar to what would be calculated for 2(1H)-pyridone, 1,5-dimethyl- using DFT.

ParameterBond/AngleCalculated Value (DFT)
Bond LengthC=O~1.24 Å
Bond LengthN-C(O)~1.38 Å
Bond LengthN-C(ring)~1.39 Å
Bond LengthC-C(ring)~1.37 - 1.45 Å
Bond AngleC-N-C~122°
Bond AngleN-C=O~118°
Bond AngleC-C-C(ring)~119° - 121°

Note: These are typical values for related structures and serve as an illustration of DFT-derived data.

For processes involving changes in electronic states, such as photochemical reactions and electronic spectroscopy, more advanced ab initio methods are required. Multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and N-electron valence state second-order perturbation theory (CASPT2) are particularly powerful for these applications. joaquinbarroso.comresearchgate.net

While DFT is excellent for ground-state properties, it often struggles to accurately describe excited states or situations where multiple electronic configurations are close in energy, such as during bond breaking. huji.ac.il CASSCF provides a robust framework for obtaining a correct zeroth-order description of such multiconfigurational wave functions. joaquinbarroso.com The CASPT2 method then builds upon the CASSCF reference to incorporate dynamic electron correlation, yielding highly accurate energy predictions for both ground and excited states. molcas.orgups-tlse.fr

In the context of pyridone systems, these methods have been crucial for understanding phototautomerization pathways. nih.gov For 2(1H)-pyridone, 1,5-dimethyl-, CASSCF and CASPT2 calculations would be used to map the potential energy surfaces of its low-lying excited states (e.g., S₁, S₂). This allows for the identification of conical intersections—points where different electronic states become degenerate—which are critical for understanding the mechanisms of radiationless deactivation and photochemical reactions. nih.gov

Energy Surface Mapping and Transition State Analysis for Reactions and Tautomerism

The concept of a potential energy surface (PES) is central to computational chemistry, as it provides a landscape that connects molecular geometry to potential energy. libretexts.org Mapping the PES allows chemists to understand the pathways of chemical reactions, identifying stable reactants, products, and the transition states that connect them. wayne.edu

For 2(1H)-pyridone, 1,5-dimethyl-, computational methods can map the PES for various potential transformations. A key reaction in the parent 2-pyridone is the lactam-lactim tautomerization to 2-hydroxypyridine (B17775). While the N-methyl group in 2(1H)-pyridone, 1,5-dimethyl- prevents this specific tautomerism, other proton transfer or rearrangement pathways could be investigated.

The process involves calculating the energy of the molecule over a grid of geometrical coordinates to trace a reaction path. The highest point along the lowest-energy path between a reactant and a product is the transition state. Locating this first-order saddle point on the PES is crucial, as its energy determines the activation energy barrier of the reaction. Ab initio studies on related pyridone systems have successfully used these techniques to calculate tautomerization energies and barriers, demonstrating excellent agreement with experimental gas-phase data. wayne.edu These methods enable a detailed mechanistic understanding of how such reactions occur at the molecular level. patsnap.com

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting and interpreting various types of molecular spectra, which are essential for chemical identification and structural elucidation. bartleby.com Theoretical calculations can generate spectra that can be directly compared with experimental results, aiding in the assignment of signals and the confirmation of molecular structure. nih.gov

For 2(1H)-pyridone, 1,5-dimethyl-, DFT calculations are commonly used to predict its NMR, IR, and UV-Vis spectra. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), often show a strong linear correlation with experimental values, making them invaluable for assigning complex spectra. researchgate.net

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹³C (C=O)~163.5~162.8
¹³C (C-CH₃)~118.2~117.5
¹³C (N-CH₃)~35.1~34.6
¹H (N-CH₃)~3.45~3.40
¹H (C-CH₃)~2.15~2.11

Note: Values are hypothetical and illustrative for 2(1H)-pyridone, 1,5-dimethyl-, based on typical accuracy of GIAO/DFT calculations.

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and correlate directly with absorption peaks in an IR spectrum. Calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement. mdpi.com

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The results provide the absorption wavelengths (λₘₐₓ) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental spectrum. acs.org

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction (e.g., HOMO/LUMO)

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. A particularly useful application of MO theory in predicting chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energies of these orbitals and the gap between them are key descriptors of a molecule's reactivity and stability. taylorandfrancis.com

E(HOMO): The energy of the HOMO is related to the ionization potential. A higher HOMO energy indicates that the molecule is more willing to donate electrons.

E(LUMO): The energy of the LUMO is related to the electron affinity. A lower LUMO energy suggests the molecule is a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. taylorandfrancis.com Molecules with a large gap are generally more stable and less reactive, whereas molecules with a small gap are more polarizable and more reactive. acs.org

For 2(1H)-pyridone, 1,5-dimethyl-, DFT calculations can provide the energies and spatial distributions of its frontier orbitals. This information helps predict how it will interact with other reagents. For instance, the locations of the HOMO and LUMO on the molecule's framework can indicate the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Computational ParameterMethodCalculated Value (eV)
E(HOMO)DFT/B3LYP~ -6.2
E(LUMO)DFT/B3LYP~ -0.8
HOMO-LUMO Gap (ΔE)DFT/B3LYP~ 5.4

Note: These values are representative estimates for a pyridone derivative and illustrate the output of FMO analysis.

Q & A

Q. What structural analogs of 1,5-dimethyl-2(1H)-pyridone show enhanced bioactivity, and how can SAR studies guide their design?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C3 to enhance binding to kinase targets. Compare IC₅₀ values using in vitro assays (e.g., fluorescence polarization). QSAR models incorporating Hammett σ constants and LogP values improve predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.